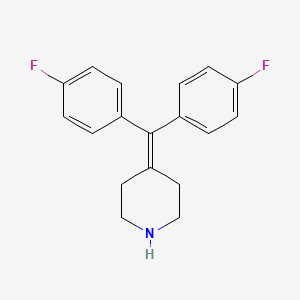

4-(Bis(4-fluorophenyl)methylene)piperidine

Beschreibung

Contextualizing Piperidine (B6355638) Derivatives in Chemical Biology and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a structural motif of immense importance in the pharmaceutical industry. nih.govresearchgate.net This scaffold is not merely a passive framework but an active contributor to the pharmacological profile of a molecule. Its derivatives are integral components in numerous classes of pharmaceuticals, demonstrating a wide array of biological activities. nih.govresearchgate.netontosight.ai The prevalence of the piperidine nucleus is underscored by its presence in over 70 commercially available drugs, including several blockbuster medications. researchgate.netarizona.edu

The versatility of the piperidine scaffold allows it to be strategically modified, enabling chemists to fine-tune the physicochemical properties of a compound to enhance efficacy, improve metabolic stability, and reduce potential side effects. ontosight.ai Researchers have successfully incorporated piperidine derivatives into agents targeting a vast spectrum of conditions, including neurological disorders, cancer, viral infections, and inflammatory diseases. ontosight.aiarizona.eduresearchgate.net The ability of the piperidine ring to present substituents in well-defined three-dimensional orientations makes it an ideal platform for designing molecules that can precisely interact with biological targets such as enzymes and receptors.

Rationale for Investigating 4-(Bis(4-fluorophenyl)methylene)piperidine as a Research Compound

The specific compound, this compound, has garnered attention primarily as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules. prepchem.com Its structure, featuring a central piperidine ring attached to a diphenylmethylene group, where each phenyl ring is substituted with a fluorine atom, provides a unique combination of steric and electronic properties.

The rationale for its investigation is multifaceted:

Synthetic Utility: The compound serves as a key building block. The secondary amine of the piperidine ring is a reactive handle that allows for the straightforward introduction of various functional groups and molecular extensions, a common strategy in the development of new chemical entities. nih.govnih.gov

Structural Contribution: The bis(4-fluorophenyl)methylene moiety is a significant structural feature. The two phenyl rings create a bulky, lipophilic region, which can be critical for binding to hydrophobic pockets within biological targets.

Fluorine Substitution: The presence of fluorine atoms is a deliberate design choice in medicinal chemistry. Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also modulate the basicity (pKa) of the nearby piperidine nitrogen and influence binding affinity through favorable electrostatic interactions.

The investigation of this compound is therefore driven by its potential to act as a versatile scaffold for creating libraries of novel compounds for biological screening.

Overview of Potential Research Trajectories and Significance in Drug Discovery

Research involving this compound and its derivatives is primarily directed towards the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders. The core structure is found in molecules designed as dopamine (B1211576) transporter (DAT) inhibitors. nih.govnih.gov Atypical DAT inhibitors are being explored as potential treatments for psychostimulant use disorders. nih.govnih.gov

The significance of this research trajectory lies in the pursuit of molecules with improved pharmacological profiles. For instance, research has focused on creating analogues that retain high affinity for the dopamine transporter while exhibiting enhanced metabolic stability. nih.govnih.gov By modifying the piperidine core of structures related to this compound, scientists aim to develop drug candidates that are more effective and have a better safety profile than existing treatments. The structural framework provided by this compound is a valuable starting point for generating novel ligands for various biological targets, extending its relevance beyond DAT inhibitors to other areas of drug discovery. ossila.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[bis(4-fluorophenyl)methylene]piperidine | sigmaaldrich.com |

| Molecular Formula | C18H17F2N | sigmaaldrich.com |

| CAS Number | 58113-36-3 | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 404.4±40.0 °C (Predicted) | chemicalbook.com |

| Density | 1.163±0.06 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 10.47±0.20 (Predicted) | chemicalbook.com |

| InChI Key | KNNQGZBGAQFPCY-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[bis(4-fluorophenyl)methylidene]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,21H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNQGZBGAQFPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369130 | |

| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58113-36-3 | |

| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Bis 4 Fluorophenyl Methylene Piperidine

Strategies for De Novo Synthesis of the 4-(Bis(4-fluorophenyl)methylene)piperidine Scaffold

The de novo synthesis of the this compound scaffold involves the construction of the core piperidine (B6355638) ring followed by the introduction of the diarylmethylene moiety. Various multi-step organic synthesis techniques are employed to achieve this target molecule.

Multi-Step Organic Synthesis Techniques for Piperidine Ring Construction

The construction of the piperidine ring, a fundamental heterocyclic motif, can be achieved through several established synthetic routes. These methods often involve the formation of a suitable precursor that can be cyclized to form the six-membered nitrogen-containing ring.

One common approach begins with the Dieckmann condensation of diesters to form a β-ketoester, which can then be converted to a 4-piperidone (B1582916) derivative. 4-Piperidones are versatile intermediates that can be readily transformed into the desired 4-methylene-substituted piperidines. Another strategy involves the catalytic hydrogenation of pyridine (B92270) derivatives. While this is a direct method for obtaining the piperidine ring, it may require specific substitution patterns on the starting pyridine to facilitate further functionalization at the 4-position.

Reductive amination is another powerful tool for piperidine synthesis, where a dicarbonyl compound reacts with an amine source to form the heterocyclic ring. chim.it This method allows for the introduction of diversity in the substituents on the piperidine ring. Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct the piperidine ring with a high degree of stereocontrol. researchgate.net

A key step in the synthesis of the title compound is the introduction of the exocyclic methylene (B1212753) group. The Wittig reaction is a widely used and efficient method for this transformation. wikipedia.orgorganic-chemistry.org It involves the reaction of a phosphonium (B103445) ylide with a ketone, in this case, a suitably protected N-substituted-4-piperidone, to form the desired alkene. rsc.org

For instance, the synthesis can commence from 1-benzyl-4-piperidone, which undergoes a Wittig reaction with a phosphonium ylide derived from bis(4-fluorophenyl)methane (B1294899) to yield 1-benzyl-4-(bis(4-fluorophenyl)methylene)piperidine. The benzyl (B1604629) protecting group can then be removed to afford the target compound.

Condensation Reactions in the Formation of Piperidine Derivatives

Condensation reactions are pivotal in building the molecular complexity of piperidine derivatives. The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a ketone, provides an efficient route to substituted piperidin-4-ones. These piperidin-4-ones serve as crucial precursors for the synthesis of this compound.

The aldol (B89426) condensation can also be utilized to construct precursors to the piperidine ring. For example, the condensation of a ketone with an aldehyde can lead to an α,β-unsaturated ketone, which can then undergo further transformations, including Michael addition and cyclization, to form the piperidine scaffold.

The Wittig reaction stands out as a critical condensation reaction for the direct formation of the C=C double bond in the target molecule. wikipedia.orgorganic-chemistry.org The reaction of an appropriate phosphonium ylide with N-protected 4-piperidone is a highly effective method for installing the bis(4-fluorophenyl)methylene group. The choice of the N-protecting group is important to ensure compatibility with the reaction conditions and to allow for its facile removal in a subsequent step.

| Reaction Type | Reactants | Product | Reference |

| Wittig Reaction | N-Boc-4-piperidone, (Bis(4-fluorophenyl)methyl)triphenylphosphonium bromide | N-Boc-4-(Bis(4-fluorophenyl)methylene)piperidine | rsc.org |

| Mannich Reaction | Aromatic aldehyde, Ketone, Ammonium acetate | Substituted piperidin-4-one | researchgate.net |

Reduction and Purification Methodologies for Target Compound Isolation

The final steps in the synthesis of this compound often involve reduction and purification. When a protecting group, such as a benzyl group, is used on the piperidine nitrogen, its removal is typically achieved through catalytic hydrogenation.

A documented synthesis involves the hydrogenation of 4-[bis(4-fluorophenyl)methylene]-1-(phenylmethyl)piperidine. prepchem.com This reaction is carried out at room temperature and normal pressure using a rhodium-on-charcoal catalyst in a methanol (B129727) solvent. prepchem.com

| Precursor | Reducing Agent/Catalyst | Solvent | Product |

| 4-[bis(4-fluorophenyl)methylene]-1-(phenylmethyl)piperidine | H₂, Rhodium-on-charcoal (5%) | Methanol | 4-[bis(4-fluorophenyl)methylene]piperidine |

Purification of the final compound is essential to remove any unreacted starting materials, by-products, and the catalyst. Common purification techniques include column chromatography on silica (B1680970) gel, recrystallization, and distillation. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. Acid-base extraction can also be employed to isolate the basic piperidine product from non-basic impurities. The product can be converted to its hydrochloride salt for easier handling and purification by recrystallization. google.com

Derivatization and Functionalization Reactions of the this compound Core

The this compound core possesses two primary sites for functionalization: the secondary amine of the piperidine ring and the exocyclic double bond. These sites allow for a wide range of chemical modifications to explore structure-activity relationships in drug discovery programs.

N-Alkylation Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and readily undergoes N-alkylation with various electrophiles. This reaction is a common strategy to introduce a wide array of substituents, which can significantly modulate the pharmacological properties of the molecule.

N-alkylation can be achieved by reacting this compound with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base such as potassium carbonate or triethylamine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). Reductive amination is another versatile method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. tandfonline.com

| Alkylating Agent | Base/Reducing Agent | Solvent |

| Alkyl Halide | K₂CO₃, NaH | DMF, Acetonitrile |

| Aldehyde/Ketone | Sodium Triacetoxyborohydride | Dichloroethane |

Reduction Reactions of Unsaturated Moieties or Functional Groups

The exocyclic double bond in this compound is susceptible to reduction. Catalytic hydrogenation is a common method to reduce this double bond, leading to the corresponding 4-(bis(4-fluorophenyl)methyl)piperidine. This transformation can be useful for exploring the impact of the olefinic moiety on biological activity.

The choice of catalyst (e.g., palladium on carbon, platinum oxide) and reaction conditions (e.g., hydrogen pressure, temperature, solvent) can influence the efficiency and selectivity of the reduction. For instance, heterogeneous catalytic hydrogenation of similar 4-benzylpyridine (B57826) derivatives to the corresponding piperidines has been successfully achieved using rhodium on carbon, as well as palladium or platinum on carbon catalysts. researchgate.net

It is also possible to selectively reduce other functional groups that may be present in N-alkylated derivatives without affecting the exocyclic double bond, depending on the chosen reducing agent and reaction conditions. For example, the reduction of an ester or amide group on an N-substituent could be achieved using specific reducing agents that are less reactive towards the double bond.

Nucleophilic Substitution Reactions Involving Fluorine Atoms on Aromatic Rings

The presence of fluorine atoms on the two phenyl rings of this compound introduces the potential for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile replaces a leaving group on an aromatic ring. This reaction is particularly favored when the ring is substituted with electron-withdrawing groups, which can stabilize the intermediate Meisenheimer complex. libretexts.org

The fluorine atom is an effective leaving group in SNAr reactions, often more so than other halogens, due to the high electronegativity of fluorine which polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. nih.gov For a nucleophilic substitution to occur on the 4-fluorophenyl moieties of the target compound, the reaction would typically proceed via a two-step addition-elimination mechanism. nih.gov First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.

While specific studies detailing the nucleophilic substitution of the fluorine atoms on this compound are not extensively documented in publicly available literature, the reactivity of polyfluoroarenes in SNAr reactions is well-established. mdpi.com For instance, hexafluorobenzene (B1203771) readily reacts with strong nucleophiles to replace one or more fluorine atoms. nih.gov The general reactivity trend for leaving groups in activated SNAr reactions is F > Cl > Br > I.

It is important to note that the bis(4-fluorophenyl)methylene group itself does not provide strong activation for SNAr in the same way that a nitro group would. However, under appropriate conditions with potent nucleophiles, such substitutions could potentially be induced. Examples of nucleophiles that could theoretically be employed include alkoxides, thiolates, and amines. The reaction conditions would likely require elevated temperatures and a suitable solvent to facilitate the substitution.

The following table summarizes the general characteristics of SNAr reactions relevant to fluorinated aromatic compounds.

| Feature | Description |

| Mechanism | Addition-Elimination |

| Intermediate | Meisenheimer Complex (resonance-stabilized carbanion) |

| Leaving Group Ability | F > Cl > Br > I (in activated systems) |

| Ring Activation | Favored by electron-withdrawing groups ortho/para to the leaving group |

| Nucleophiles | Alkoxides, thiolates, amines, etc. |

Advanced Synthetic Protocols and Process Optimization for Analogues

The development of stereoselective methods to synthesize chiral piperidine scaffolds is a significant area of research, as the introduction of chirality can have profound effects on the biological activity of molecules. Chiral piperidines are prevalent in a vast number of pharmaceuticals. digitellinc.com While this compound itself is achiral, the synthesis of chiral analogues, where stereocenters are introduced on the piperidine ring, is of considerable interest.

Several asymmetric strategies can be envisioned for the synthesis of chiral piperidine scaffolds that could serve as precursors to or analogues of this compound. These approaches can be broadly categorized into methods that construct the chiral piperidine ring from acyclic precursors and methods that modify a pre-existing prochiral piperidine or related heterocycle.

One prominent strategy involves the asymmetric hydrogenation or reduction of pyridine and its derivatives . This approach allows for the stereocontrolled formation of substituted piperidines. nih.gov For example, a prochiral substituted pyridine could be enantioselectively reduced using a chiral catalyst to yield a chiral piperidine. This chiral piperidine could then be further functionalized to introduce the bis(4-fluorophenyl)methylene moiety.

Another powerful method is the use of chemo-enzymatic dearomatization of pyridines . This involves the use of enzymes, such as amine oxidases and ene imine reductases, to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Metal-catalyzed cyclization reactions also provide a route to chiral piperidines. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and a protected pyridine-1(2H)-carboxylate can provide 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.gov

Furthermore, organocatalysis has emerged as a valuable tool for the asymmetric synthesis of piperidines. Chiral phosphoric acids, for example, can catalyze intramolecular aza-Michael cyclizations to produce enantioenriched piperidines. whiterose.ac.uk An efficient, asymmetric, four-component, one-pot synthesis of highly substituted piperidines with excellent diastereo- and enantioselectivity has been established through a diphenylprolinol silyl (B83357) ether mediated Michael reaction. nih.gov

The table below outlines some of the key stereoselective synthesis approaches applicable to the generation of chiral piperidine scaffolds.

| Synthetic Approach | Key Features | Potential Application |

| Asymmetric Hydrogenation of Pyridines | Utilizes chiral metal catalysts; can provide access to a variety of substituted chiral piperidines. nih.gov | Reduction of a functionalized pyridine precursor followed by installation of the diarylmethylene group. |

| Chemo-enzymatic Dearomatization | Employs enzymes for high stereoselectivity under mild conditions. nih.gov | Conversion of a tetrahydropyridine (B1245486) intermediate to a chiral piperidine core. |

| Rhodium-Catalyzed Asymmetric Carbometalation | Involves the coupling of boronic acids with dihydropyridines. nih.gov | Synthesis of 3-aryl piperidines as precursors to more complex analogues. |

| Organocatalyzed Cyclizations | Metal-free catalysis, often with high enantioselectivity. whiterose.ac.uk | Asymmetric intramolecular cyclization of an acyclic amine containing the necessary fragments. |

| Multi-component Reactions | One-pot synthesis of highly substituted piperidines with multiple stereocenters. nih.gov | Convergent synthesis of complex chiral piperidine analogues. |

These methodologies provide a toolbox for the rational design and synthesis of chiral analogues of this compound, enabling the exploration of structure-activity relationships where stereochemistry plays a crucial role.

Molecular Structure, Conformation, and Spectroscopic Elucidation of 4 Bis 4 Fluorophenyl Methylene Piperidine and Analogues

Advanced Spectroscopic Characterization Techniques

The precise architecture of 4-(Bis(4-fluorophenyl)methylene)piperidine, featuring a piperidine (B6355638) ring, a central exocyclic double bond, and two para-fluorophenyl groups, necessitates a multi-faceted analytical approach. The synergistic use of NMR, MS, and IR spectroscopy provides a powerful toolkit for unambiguous structural assignment, verification of purity, and exploration of the molecule's electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring and the aromatic protons of the two 4-fluorophenyl groups.

Based on the analysis of analogous piperidine-containing structures, the protons on the piperidine ring are anticipated to appear in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would likely resonate as a multiplet at a downfield position compared to the other piperidine protons due to the deshielding effect of the nitrogen atom. The protons on the carbons adjacent to the methylene (B1212753) group (C3 and C5) would also appear as a multiplet.

The aromatic protons of the two 4-fluorophenyl groups are expected to give rise to two sets of signals in the downfield region of the spectrum. Due to the fluorine substitution at the para position, these protons will exhibit coupling to the ¹⁹F nucleus, resulting in doublet of doublets or complex multiplet patterns. The protons ortho to the fluorine atom will have a different chemical shift compared to the protons meta to the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Piperidine H2, H6 | ~ 2.5 - 3.0 | Multiplet |

| Piperidine H3, H5 | ~ 2.3 - 2.8 | Multiplet |

| Aromatic CH (ortho to F) | ~ 7.0 - 7.3 | Multiplet (coupling to ¹⁹F) |

| Aromatic CH (meta to F) | ~ 6.9 - 7.1 | Multiplet (coupling to ¹⁹F) |

| NH (piperidine) | ~ 1.5 - 2.5 | Broad Singlet |

Note: The predicted chemical shifts are estimations based on analogous compounds and may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. The spectrum is expected to show signals for the piperidine ring carbons, the exocyclic double bond carbons, and the carbons of the two 4-fluorophenyl rings.

The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C2 and C6) will be at a lower field compared to the other piperidine carbons. The carbon atom of the exocyclic double bond attached to the piperidine ring (C4) and the carbon atom of the methylene group will be observed in the olefinic region.

The carbons of the 4-fluorophenyl rings will show characteristic signals in the aromatic region. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| Piperidine C2, C6 | ~ 45 - 50 | Singlet |

| Piperidine C3, C5 | ~ 30 - 35 | Singlet |

| Piperidine C4 | ~ 120 - 130 | Singlet |

| Methylene C | ~ 135 - 145 | Singlet |

| Aromatic C-F | ~ 160 - 165 | Doublet (large ¹JCF) |

| Aromatic C (ipso to piperidine) | ~ 130 - 140 | Singlet or small doublet |

| Aromatic CH (ortho to F) | ~ 115 - 120 | Doublet (small ²JCF) |

| Aromatic CH (meta to F) | ~ 130 - 135 | Doublet (small ³JCF) |

Note: The predicted chemical shifts are estimations based on analogous compounds and may vary depending on the solvent and other experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal may appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| 4-Fluorophenyl F | ~ -110 to -120 | Multiplet |

Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃) and can be influenced by the solvent.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, confirming its molecular formula (C₁₈H₁₇F₂N).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would be expected. Key fragmentation pathways could involve the cleavage of the piperidine ring and the loss of fragments from the bis(4-fluorophenyl)methylene moiety. Common fragmentation patterns for piperidine derivatives include the loss of alkyl groups attached to the nitrogen and alpha-cleavage. The bis(4-fluorophenyl)methyl cation would be a stable fragment and is expected to be a prominent peak in the spectrum.

| Ion | m/z (predicted) | Possible Identity |

| [M]⁺ | 285.14 | Molecular Ion |

| [M-H]⁺ | 284.13 | Loss of a hydrogen atom |

| [C₁₃H₈F₂]⁺ | 218.06 | Bis(4-fluorophenyl)methyl cation |

| [C₆H₄F]⁺ | 95.03 | Fluorophenyl cation |

| Piperidine ring fragments | Various | Fragments arising from the cleavage of the piperidine ring |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the piperidine ring, C-H bonds (aromatic and aliphatic), the C=C double bond, and the C-F bonds.

The N-H stretching vibration of the secondary amine in the piperidine ring is expected to appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring will appear just below 3000 cm⁻¹. The C=C stretching vibration of the exocyclic double bond and the aromatic rings will be found in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1100 cm⁻¹.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (piperidine) | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| C=C (alkene and aromatic) | 1450 - 1600 | Stretching |

| C-N | 1000 - 1250 | Stretching |

| C-F | 1100 - 1250 | Stretching |

Crystallographic Studies and Solid-State Conformational Analysis

X-ray Diffraction Analysis of the Compound and its Derivatives

X-ray diffraction studies on analogues of this compound have been instrumental in elucidating their three-dimensional structures. A recurring structural motif observed in these studies is the conformation of the six-membered heterocycle. For instance, in the related compound 1-[Bis(4-fluorophenyl)methyl]piperazine, the piperazine (B1678402) ring adopts a near-ideal chair conformation nih.gov. This chair form is a common feature in related structures, including 4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium picrate and various other piperidine derivatives nih.govresearchgate.netnih.govresearchgate.net.

The spatial orientation of the two 4-fluorophenyl rings is another critical parameter determined by X-ray analysis. In 1-[Bis(4-fluorophenyl)methyl]piperazine, the dihedral angle between the mean planes of these rings is 73.40 (3)° nih.gov. A similar value of 72.1 (1)° is observed in 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, indicating a consistent twisted conformation of the bis(4-fluorophenyl)methyl moiety researchgate.net. This non-planar arrangement is a key feature of this class of compounds.

In derivatives where the piperidine or piperazine ring is N-substituted, the substituents are typically found in equatorial positions to minimize steric hindrance. For example, in 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine, the N-bonded substituents are in equatorial orientations researchgate.net. Similarly, the N-H hydrogen atom in 1-[Bis(4-fluorophenyl)methyl]piperazine is in an equatorial position nih.gov. These crystallographic findings provide a precise and static picture of the molecule's preferred solid-state arrangement.

| Compound | Crystal System | Space Group | Key Conformational Features | Dihedral Angle (Fluorophenyl Rings) |

|---|---|---|---|---|

| 1-[Bis(4-fluorophenyl)methyl]piperazine nih.gov | Data Not Available | Data Not Available | Piperazine ring in chair conformation; N-H equatorial | 73.40 (3)° |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one researchgate.net | Monoclinic | P2₁/c | Piperidine ring in chair conformation; substituents equatorial | 72.1 (1)° |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine nih.govresearchgate.net | Triclinic | P-1 | Piperidine ring in chair conformation | Not Applicable |

| 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine researchgate.net | Data Not Available | Data Not Available | Piperazine ring in chair conformation; substituents equatorial | 69.10 (15)° |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The stability of the crystal lattice for this compound analogues is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to investigate and quantify these interactions within a crystal structure nih.gov. This analysis maps the close contacts between molecules, providing a visual and quantitative breakdown of the forces contributing to crystal packing researchgate.netnih.gov.

For the analogue 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, Hirshfeld analysis reveals that the most significant contributions to crystal packing come from H···H (53.3%), H···C/C···H (19.1%), H···F/F···H (15.7%), and H···O/O···H (7.7%) contacts researchgate.net. This indicates a high proportion of van der Waals forces and weaker hydrogen bonding interactions. The crystal structure is further stabilized by specific interactions, including N—H⋯O and weak C—H⋯F hydrogen bonds, which link molecules into infinite chains researchgate.net. A weak C—H⋯π interaction is also observed researchgate.net.

In other derivatives, similar weak interactions dictate the supramolecular assembly. For 1-[Bis(4-fluorophenyl)methyl]piperazine, the three-dimensional structure is primarily governed by van der Waals forces, with only very weak C—H···F contacts present nih.gov. In the crystal structure of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, the packing is stabilized by various intermolecular hydrogen bonds, including C—H···Cl and N—H···Cl interactions nih.govresearchgate.net. These analyses collectively demonstrate that a combination of non-specific van der Waals forces and more directional, weak hydrogen bonds are crucial for the solid-state architecture of these compounds.

| Compound | Interaction Type | Contribution (%) |

|---|---|---|

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one researchgate.net | H···H | 53.3% |

| H···C/C···H | 19.1% | |

| H···F/F···H | 15.7% | |

| H···O/O···H | 7.7% |

Conformational Preferences and Molecular Dynamics Simulations

While crystallographic studies provide a static view of the molecule, the conformational dynamics and preferences in a solution or biological environment are also of significant interest. For piperidine-containing molecules, including analogues of this compound, the piperidine ring overwhelmingly prefers a chair conformation, as confirmed by both solid-state data and computational studies nih.govnih.govresearchgate.netnih.govresearchgate.net.

Computational methods such as Density Functional Theory (DFT) and Potential Energy Surface (PES) scans are employed to explore the conformational landscape and identify the most stable conformers dergipark.org.tr. For example, a PES scan can be performed by systematically rotating a specific dihedral angle to map the energy changes and locate the global energy minimum, which corresponds to the most stable conformation dergipark.org.tr. Such studies on related fluorinated piperidines and piperazines help elucidate the role of electrostatic and hyperconjugative interactions in stabilizing particular conformers researchgate.net.

Molecular dynamics (MD) simulations offer a way to study the behavior of these molecules over time, providing insights into their stability and interactions under dynamic conditions nih.govresearchgate.net. MD simulations can be performed using software like Desmond with force fields such as OPLS-2005 to model the molecule's movement and interactions with its environment, such as a solvent or a biological receptor nih.gov. These simulations are crucial for understanding how the molecule behaves in a non-crystalline state, which is often more relevant to its biological activity nih.gov. Computational studies on related dopamine (B1211576) transporter (DAT) inhibitors have shown that a compound's behavioral profile can be attributed to its preference for a specific conformational state of its target, highlighting the importance of understanding the ligand's own conformational preferences nih.gov.

Pharmacological and Biological Research on 4 Bis 4 Fluorophenyl Methylene Piperidine

Receptor and Transporter Binding Profiles

The pharmacological profile of 4-(Bis(4-fluorophenyl)methylene)piperidine and its derivatives has been a subject of significant scientific inquiry, particularly concerning their interactions with various neurotransmitter transporters and receptors. This research has unveiled a complex interplay of affinities and selectivities that define their potential biological activities.

Research into derivatives of this compound has revealed compounds with moderate to high affinity for the dopamine (B1211576) transporter (DAT). For instance, certain analogues have demonstrated DAT binding affinities (Ki) in the nanomolar range. Specifically, lead compounds have shown Ki values of 230 nM, 2.60 nM, and 37.8 nM for DAT. nih.gov These studies highlight the potential for structural modifications to significantly enhance DAT affinity compared to parent compounds. nih.gov

The selectivity of these compounds for DAT over other monoamine transporters, such as the serotonin (B10506) transporter (SERT), is a crucial aspect of their pharmacological profile. Investigations have reported selectivities for DAT over SERT ranging from 180-fold to as high as 4,885-fold. nih.gov This high degree of selectivity is a desirable characteristic in the development of targeted therapeutic agents. Further structure-activity relationship (SAR) studies have produced analogues with not only high affinity for DAT (Ki <250 nM) but also increased solubility and high selectivity over both SERT and the norepinephrine transporter (NET). nih.gov

Table 1: Dopamine Transporter (DAT) Binding Affinity of Select this compound Analogues

| Compound | DAT Ki (nM) |

|---|---|

| JJC8-091 (1) | 230 |

| JJC8-088 (2) | 2.60 |

| JJC8-089 (3a) | 37.8 |

| 14a | 23 |

| 20d | 2.64 |

| 19d | 5.83 |

| 11b | 7.23 |

| 12b | 8.37 |

| JJC10-73 (6) | 30 |

This table presents the binding affinities (Ki) of several analogue compounds for the dopamine transporter (DAT), as reported in scientific literature. Lower Ki values indicate higher binding affinity.

In contrast to their high affinity for DAT, many analogues of this compound exhibit significantly lower affinity for the serotonin transporter (SERT). This disparity in binding affinity is the basis for their high DAT selectivity. nih.govnih.gov For example, a homopiperazine phenyl-2-propanol sulfinyl compound, an analogue in one series, demonstrated a 421-fold preference for DAT over SERT. nih.gov However, it is noteworthy that not all derivatives display this high selectivity. One particular amino piperidine (B6355638) analogue, while having a high affinity for DAT (Ki = 30 nM), showed low selectivity with respect to SERT (Ki = 296 nM). nih.gov

While much of the research has focused on DAT and SERT, the interaction of this compound derivatives with the norepinephrine transporter (NET) has also been a point of investigation. Structure-activity relationship studies have aimed to produce analogues with high selectivity for DAT over both SERT and NET. nih.gov This suggests that, similar to SERT, the binding affinity for NET is generally lower than for DAT in the more selective compounds.

Beyond the monoamine transporters, research has extended to the cannabinoid system. A benzhydryl piperazine (B1678402) analog, LDK1229, which shares a structural motif with this compound, has been identified as a cannabinoid CB1 receptor inverse agonist. nih.gov This compound binds to the CB1 receptor with a Ki value of 220 nM and exhibits greater selectivity for CB1 over the cannabinoid receptor type 2 (CB2). nih.gov This finding opens up another avenue for the potential pharmacological applications of this chemical scaffold. The benzhydryl piperazine structure is considered distinct from first-generation CB1 inverse agonists, offering new possibilities for development. nih.gov

The this compound moiety is a key structural component found in established 5-HT₂A receptor antagonists like ritanserin. nih.gov The heterocyclic imide ring, often present in conventional 5-HT₂A antagonists, is a common starting point for designing new ligands with this activity. nih.gov The blockade of the 5-HT₂A receptor is a fundamental pharmacological characteristic of numerous medications. nih.gov

Investigations into the binding profiles of related compounds at dopamine receptor subtypes have also been undertaken. While specific data for this compound at D1 and D2 receptors is not extensively detailed in the provided context, studies on analogous structures provide some insight. For instance, the orthosteric binding site of D2-like dopamine receptors is composed of conserved amino acid residues, leading many D2 versus D1 selective ligands to bind non-selectively at D2 and D3 subtypes. mdpi.com Research on novel piperidine-based ligands as D4 receptor antagonists has also been conducted, highlighting the ongoing exploration of this chemical class at various dopamine receptor subtypes. nih.gov

Other Receptor and Enzyme Interactions

The soluble epoxide hydrolase (sEH) enzyme is a therapeutic target for managing inflammation and pain. It metabolizes anti-inflammatory epoxy fatty acids (EpFAs) into less active dihydroxy-fatty acids. mdpi.com Pharmacological inhibition of sEH preserves the beneficial effects of EpFAs. mdpi.com Research into sEH inhibitors has explored various chemical scaffolds, including those incorporating a piperidine moiety.

For instance, a class of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of sEH was identified through high-throughput screening. epa.gov In this series, the triazine group was found to be crucial for high potency. epa.gov Further optimization led to the identification of compounds like 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide (Compound 27), which demonstrated robust target engagement in vivo. epa.gov

Another study focused on developing potent sEH inhibitors by modifying a lead compound with a piperidine core. The introduction of hydrophilic and hydrophobic fragments onto the piperidine structure resulted in compound G1 , which showed exceptionally strong inhibitory effects against both human sEH (HsEH) and mouse sEH (MsEH) with IC₅₀ values in the nanomolar and sub-nanomolar range. nih.gov These findings highlight the utility of the piperidine scaffold in designing potent sEH inhibitors, suggesting that derivatives of this compound could be explored for this activity.

Table 1: Piperidine-Based sEH Inhibitors and Their Potency

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Compound A1 (N,N-diethylamide derivative) | HsEH | 2.2 nih.gov |

| Compound A1 (N,N-diethylamide derivative) | MsEH | 0.53 nih.gov |

| Compound G1 | HsEH | 0.05 nih.gov |

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid, thereby acting as negative regulators of signaling pathways that are dependent on DAG, such as T cell receptor signaling. acs.orgmedchemexpress.com Specifically, DGKα is considered a key target for enhancing antitumor immunity. acs.orgnih.gov

A compound structurally related to this compound, known as R59949 (3-(2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl)-2,3-dihydro-2-thioxo-4(1H)quinazolinone), has been identified as a selective inhibitor of Ca²⁺-activated DGKs, including DGKα. nih.gov Studies have shown that R59949 inhibits DGKα by binding to its catalytic domain. nih.gov The inhibition kinetics were determined to be noncompetitive with respect to Ca²⁺. nih.gov Furthermore, the presence of MgATP was found to potentiate the inhibitory action of R59949, suggesting a synergistic binding mechanism. nih.gov The development of DGKα inhibitors is a promising strategy in cancer immunotherapy, aiming to restore T cell activation and improve tumor control. nih.gov

Table 2: Related DGKα Inhibitor

| Compound | Target | Mechanism of Inhibition |

|---|

Derivatives of this compound have been synthesized and evaluated for their activity as calcium channel blockers. Research has demonstrated that compounds featuring a 4-[bis(4-fluorophenyl)methyl]piperidine core are potent antagonists of calcium-induced contractions in isolated rabbit aortic strips. nih.gov The presence of fluoro substituents, particularly at the 4-positions of the phenyl rings, was associated with high potency. nih.gov

These compounds are believed to exert their effects by interacting with L-type calcium channels (LTCCs). mdpi.com Molecular modeling studies of related 4-diphenylmethoxy-1-methylpiperidine derivatives predicted interactions with the CaV1.1 calcium channel structure. mdpi.com Functional studies confirmed that these derivatives inhibit Ca²⁺-dependent contractions in isolated mouse mesenteric arteries, although they were less effective than the reference drug nifedipine. mdpi.com This activity may contribute to the potential antihypertensive effects observed with some compounds in this class. For example, 4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine (Compound 93) was identified as an effective antihypertensive agent in spontaneously hypertensive rats. nih.gov

Table 3: Antihypertensive Activity of a Related Calcium Channel Blocker

| Compound | Dose (mg/kg, oral) | Blood Pressure Reduction (%) |

|---|---|---|

| Compound 93 | 10 | 17 nih.gov |

Structure-Activity Relationship (SAR) Studies

The presence of two fluorine atoms on the phenyl rings of this compound is a critical determinant of its pharmacological profile. Fluorine substitution is a widely used strategy in medicinal chemistry to modulate various properties of a drug candidate. researchgate.netnih.govnih.gov

Biological Activity and Selectivity: The high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its binding affinity to target proteins. researchgate.net In many cases, fluorination can lead to enhanced binding affinity and, consequently, increased potency. nih.gov The carbon-fluorine bond is also metabolically stable, which can protect the molecule from oxidative metabolism and prolong its biological half-life. researchgate.net In the context of DAT inhibitors, the bis(4-fluorophenyl)methyl moiety has been shown to be a key pharmacophore for high affinity and selectivity. nih.govnih.gov

Lipophilicity: Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govugent.benih.govresearchgate.net The effect of fluorination on lipophilicity is complex and context-dependent. researchgate.net While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms can sometimes lead to a decrease in lipophilicity due to the creation of strong intramolecular hydrogen bonds that reduce interactions with the solvent. nih.gov Studies on fluorinated aliphatic compounds have shown a good correlation between logP values and membrane partitioning, indicating that even subtle changes in lipophilicity due to fluorination can impact membrane permeability. nih.govugent.benih.gov

The following table illustrates the effect of fluorine substitution on the lipophilicity of some organic molecules.

| Compound | Substitution | logP | Impact of Fluorination | Reference |

| Butanol | None | 0.88 | - | researchgate.net |

| 4-Fluorobutanol | γ-Fluorination | 0.63 | Decrease | researchgate.net |

| Cyclopropylmethanol | None | 0.33 | - | researchgate.net |

| (1-Fluorocyclopropyl)methanol | α-Fluorination | 0.05 | Decrease | researchgate.net |

Substituents on the piperidine ring of this compound and its analogs play a pivotal role in determining their binding affinity and selectivity for various receptors and transporters.

In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, the nature of the N-substituent was found to be crucial for affinity and selectivity for the dopamine transporter (DAT). nih.govuky.edu For instance, the introduction of a 2-naphthylmethyl group at the nitrogen atom resulted in a compound with subnanomolar affinity for DAT and good selectivity over the serotonin transporter (SERT). nih.govuky.edu

Similarly, in a series of N-(piperidin-4-yl)-naphthamides, substitutions on the benzyl (B1604629) group attached to the piperidine nitrogen influenced the affinity for dopamine D2-like (D2L) and D4.2 receptors, as well as serotonin 5-HT2A receptors. nih.gov Halogen and methyl substitutions at the 3 or 4-position of the benzyl group generally increased D4.2 affinity. nih.gov

In the context of atypical DAT inhibitors, bioisosteric replacement of a piperazine ring with aminopiperidines or piperidine amines was explored. nih.gov The regiochemistry of the aminopiperidine and the nature of the terminal substituent were found to be important for DAT binding affinity. nih.gov

The table below summarizes the influence of piperidine N-substituents on receptor binding affinity for a class of GBR 12909 analogs.

| N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity |

| 3-Phenylpropyl | 1.1 | 3140 | 240 | 2855 |

| 2-Naphthylmethyl | 0.7 | 226 | 28 | 323 |

| 3-Phenylpropyl (piperazine parent) | 1.3 | 4900 | 260 | 3769 |

Data adapted from related studies on piperidine analogues of GBR 12909. nih.gov

The optimization of alkyl chain lengths and peripheral substitutions is a key strategy in fine-tuning the potency and selectivity of ligands based on the this compound scaffold.

In a series of piperidine analogues of GBR 12909, a potent dopamine reuptake inhibitor, the length and nature of the N-substituent were systematically varied to probe their effect on DAT affinity and selectivity. nih.gov While the 3-phenylpropyl substituent of GBR 12909 afforded high DAT affinity, a 2-naphthylmethyl substituent was found to provide even higher affinity, demonstrating the impact of peripheral substitutions. nih.govuky.edu

Furthermore, in a series of 1-piperazino-3-arylindans, substitutions on the aromatic rings significantly impacted D1 and D2 receptor affinities. nih.gov 6-Chloro or 6-fluoro substitutions showed a preference for D1 receptors, highlighting the role of peripheral substitutions in achieving receptor selectivity. nih.gov

The following table presents data on how peripheral substitutions affect the inhibitory potency of 4-phenethyl-1-propargylpiperidine derivatives against human MAO-B.

| Compound | Peripheral Substitution | hMAO-B IC50 (nM) |

| 6 | p-Methoxy, styryl linker | 72.3 |

| 7 | p-Methoxy, ethyl linker | 93.8 |

| 9 | m-Hydroxy, ethyl linker | 244 |

Data adapted from a study on dual BChE and MAO-B inhibitors. mdpi.com

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov For compounds related to this compound, bioisosteric replacement of the piperidine ring has been explored with significant pharmacological consequences.

The piperidine ring is one of the most common heterocyclic scaffolds in approved drugs. cambridgemedchemconsulting.comresearchgate.net However, it can be a site of metabolism. cambridgemedchemconsulting.com To address this, various bioisosteric replacements have been investigated. Azaspiro[3.3]heptanes have emerged as promising mimics of piperidine. researchgate.netenamine.netenamine.net For example, 2-azaspiro[3.3]heptane has been shown to improve solubility and reduce metabolic degradation in some bioactive compounds. enamine.net More recently, 1-azaspiro[3.3]heptane has been validated as a new generation piperidine bioisostere with similar basicity, solubility, and lipophilicity, but improved metabolic stability compared to 2-azaspiro[3.3]heptane. researchgate.netenamine.net

In the development of atypical DAT inhibitors, the piperazine ring of lead compounds was replaced with aminopiperidines and piperidine amines. nih.govresearchgate.net This bioisosteric substitution led to compounds with high to moderate DAT affinities and improved metabolic stability in rat liver microsomes. nih.govresearchgate.net Similarly, replacing the piperazine with a pyrrolidine or azetidine has been explored to alter metabolic pathways and improve pharmacokinetic profiles. nih.gov

The table below compares the physicochemical properties of piperidine and its azaspiro[3.3]heptane bioisosteres in the context of a model compound.

| Ring System | clogP | logD | Metabolic Stability (t1/2 min) |

| Piperidine | 3.7 | 1.6 | - |

| 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | 31 |

| 1-Azaspiro[3.3]heptane | 3.4 | 1.0 | 52 |

Data adapted from a study on bicyclic bioisosteres of piperidine. researchgate.net

Many drugs are chiral, and their enantiomers can exhibit significantly different pharmacological activities. nih.govmdpi.com This is due to the stereospecific nature of interactions between the drug molecule and its biological target, which is also chiral. mdpi.com While this compound itself is achiral, the introduction of substituents on the piperidine ring or the alkyl chain can create chiral centers, leading to enantiomers with potentially different biological profiles.

In a study of indazole-3-carboxamide-type synthetic cannabinoid receptor agonists, the (S)-enantiomers were found to have enhanced potency at both CB1 and CB2 receptors compared to the (R)-enantiomers. frontiersin.org The difference in potency between enantiomer pairs was more pronounced for the CB1 receptor. frontiersin.org

Similarly, for a series of nature-inspired 3-Br-acivicin isomers, stereochemistry played a pivotal role in their antimalarial activity. mdpi.com Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. mdpi.com

In the context of 1-piperazino-3-arylindans, the enantiomers exhibited different pharmacological activities. nih.gov The receptor-blocking activity was confined to one set of enantiomers, while the other set acted as inhibitors of dopamine and norepinephrine uptake. nih.gov This highlights how stereochemistry can lead to not only quantitative but also qualitative differences in biological activity.

The following table shows the enantiomeric effects on the potency of synthetic cannabinoid receptor agonists.

| Compound | Enantiomer | CB1 EC50 (nM) | CB2 EC50 (nM) |

| AB-FUBINACA | (S) | 0.82 | 0.23 |

| (R) | >1000 | 14.6 | |

| AMB-FUBINACA | (S) | 0.79 | 0.12 |

| (R) | 4.83 | 0.22 |

Data adapted from a study on the biological activity of synthetic cannabinoid enantiomers. frontiersin.org

Preclinical In Vivo Pharmacological Studies

No preclinical in vivo studies investigating the pharmacological effects of this compound were found in the literature. Research has been limited to derivatives, such as aminopiperidines, which have been assessed for their effects on locomotor activity in mice nih.gov.

Studies in Animal Models of Neurological and Psychiatric Conditions

The unique mechanism of action of this compound analogues has prompted research into their efficacy in various animal models of neuropsychiatric disorders.

Psychostimulant Use Disorders: A significant body of research has focused on atypical DAT inhibitors as a potential pharmacotherapy for psychostimulant use disorders. nih.govnih.gov Preclinical models have shown that compounds with this profile can reduce the reinforcing effects of drugs like cocaine and methamphetamine. nih.govgrantome.com For example, a piperazine-based analogue was effective in reducing cocaine self-administration and blocking cocaine-induced reinstatement of drug-seeking behavior in rats, without exhibiting a cocaine-like behavioral profile itself. nih.gov The development of piperidine analogues has been pursued to improve metabolic stability while retaining this promising therapeutic profile. nih.govnih.gov The primary goal is to develop a medication that mitigates the rewarding effects of psychostimulants without having its own abuse potential. nih.gov

Depression and Anxiety: While direct studies on this compound for depression or anxiety are limited, research on related structures suggests potential activity. Novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been evaluated as selective delta-opioid agonists and demonstrated anxiolytic- and antidepressant-like effects in mouse models, including the neonatal ultrasonic vocalization and tail suspension tests. nih.gov Furthermore, compounds designed with a bis(4-chlorophenyl) moiety, structurally similar to the bis(4-fluorophenyl) group, have been investigated as serotonin reuptake transporter (SERT) inhibitors and have shown in vivo antidepressant activity. nih.gov

Schizophrenia and Bipolar Disorder: There is currently a lack of specific preclinical research evaluating this compound or its direct analogues in animal models of schizophrenia or bipolar disorder.

Assessment of Cardiovascular Effects (e.g., Antihypertensive Activity)

The cardiovascular effects of this compound have not been extensively studied. However, research into structurally related compounds provides some insight into the potential activities of the broader chemical class. A quantitative structure-activity relationship (QSAR) study was conducted on a series of 1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives, which share the piperidine and 4-fluorophenyl motifs. technochemsai.com This research identified these compounds as novel antihypertensive agents that function as T-type Ca2+ channel blockers. The study found that specific molecular parameters were closely related to the antihypertensive activity of these derivatives, suggesting that the piperidine-fluorophenyl scaffold can be optimized for cardiovascular effects. technochemsai.com

Anti-inflammatory and Analgesic Efficacy in Inflammatory Pain Models

Direct investigation of the anti-inflammatory and analgesic properties of this compound is not widely documented. However, the piperidine nucleus is a common scaffold in the development of new analgesic and anti-inflammatory drugs. semanticscholar.org Studies on other piperidine derivatives have shown significant efficacy. For instance, a series of novel 4-amino methyl piperidine derivatives were synthesized and explored for their analgesic potential, with some compounds showing excellent activity in the writhing test, suggesting involvement with µ-opioid receptors. tandfonline.com Similarly, various piperazine derivatives have been shown to possess both anti-inflammatory and anti-nociceptive effects in models of carrageenan-induced paw edema and the formalin test. nih.govnih.gov These findings indicate that the piperidine chemical class is a promising foundation for developing agents with analgesic and anti-inflammatory efficacy. semanticscholar.orgtandfonline.com

Antitumor Research in Preclinical Cancer Models

The piperidine scaffold is a key component in a variety of compounds investigated for anticancer properties. nih.gov While research on this compound itself is limited, structurally related compounds have demonstrated promising antitumor activity in preclinical studies.

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which feature a piperidine core, were found to reduce the growth of several hematological cancer cell lines. nih.gov In another study, novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, which share a bis-halogenated phenyl structure, exhibited potent antiproliferative activities against human cancer cell lines and effectively reduced tumor growth in an in vivo model of human gastric cancer. The mechanism of action for these compounds was linked to the induction of cellular apoptosis through the activation of caspases. Additionally, other complex inhibitors containing a 4-piperidin-1-ylphenyl substituent have been shown to selectively inhibit the proliferation of acute myeloid leukemia cells. tmc.edu

Table 2: Preclinical Antitumor Activity of Structurally Related Piperidine Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Model(s) | Key Finding | Reference |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines (myeloma, leukemia) | Reduced cell growth; increased expression of apoptosis-promoting genes. | nih.gov |

| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones | Human gastric cancer cells (MGC-803) | Induced cellular apoptosis via caspase activation; reduced tumor growth in vivo. | |

| Benzothiophene-carboxamides with 4-piperidin-1-ylphenyl group | MLL-r leukemia cells (MV4;11, Molm-13) | Selectively inhibited proliferation of leukemia cells. | tmc.edu |

Computational and Theoretical Approaches in 4 Bis 4 Fluorophenyl Methylene Piperidine Research

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in elucidating the interactions between piperidine-based compounds and their biological targets, particularly neurotransmitter transporters.

Research on derivatives of "4-(Bis(4-fluorophenyl)methylene)piperidine" has identified the dopamine (B1211576) transporter (DAT) as a primary biological target. nih.govnih.gov Computational studies suggest that these "atypical" DAT inhibitors interact with the transporter in a manner distinct from traditional stimulants like cocaine. nih.gov Molecular modeling predicts that these compounds preferentially bind to an inward-facing conformation of DAT. nih.govnih.gov This binding mode is thought to be responsible for their unique pharmacological profile, which includes a reduced potential for abuse compared to typical DAT inhibitors. nih.gov The interaction with DAT is crucial as the blockade of this transporter leads to an accumulation of dopamine in the synaptic cleft, a mechanism central to the treatment of certain neurological and psychiatric disorders. nih.gov

The high degree of homology between the dopamine and serotonin (B10506) transporters (SERT) often necessitates the evaluation of binding affinities for both. nih.gov

Docking studies predict that the piperidine (B6355638) scaffold and its substituents form key interactions within the binding pocket of the dopamine transporter. The specific conformation adopted by the ligand is critical for its binding affinity and functional activity. For a series of related piperidine analogues, replacement of a piperazine (B1678402) ring with a piperidine system was well-tolerated, maintaining a good range of binding affinities (Ki) at DAT, from 3 to 382 nM. nih.govnih.gov

The binding affinities for a selection of piperidine derivatives at the dopamine and serotonin transporters are presented below.

| Compound Analogue | DAT Ki (nM) | SERT Ki (nM) |

|---|---|---|

| Piperidine Analogue 20a | 180 | >10000 |

| Piperidine Analogue 20b | 382 | >10000 |

| Piperidine Analogue 20c | 202 | >10000 |

| Piperidine Analogue 20d | 2.64 | 2410 |

| Piperidine Analogue 19d | 5.83 | 1240 |

In Silico Prediction of Biological Activities and Target Profiling

Web-based predictive tools play a significant role in the early stages of drug discovery by forecasting the biological activities and potential targets of novel compounds.

In silico tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are employed to analyze the potential biological activities of new piperidine derivatives. clinmedkaz.orgclinmedkaz.org These programs screen the chemical structure of a compound against databases of known biologically active substances to predict its likely targets and pharmacological effects. clinmedkaz.orgclinmedkaz.org

For new modified piperidine derivatives, these predictive studies have suggested the potential to affect a wide range of biological targets, including enzymes, receptors, and transport systems. clinmedkaz.org The predicted activities are diverse, indicating potential applications in the treatment of cancer and central nervous system disorders. clinmedkaz.org Specifically for piperidine derivatives, PASS analysis has predicted anti-parkinsonian and anti-dyskinetic activities, which are associated with neurodegenerative processes. clinmedkaz.org

A predictive analysis of "this compound" using SwissTargetPrediction suggests a high probability of interaction with several key protein families. The top predicted targets are summarized in the following table.

| Target Class | Probability |

|---|---|

| Electrochemical Transporter | 1.000 |

| G-protein coupled receptor | 0.667 |

| Family A G-protein coupled receptor | 0.667 |

| Voltage-gated ion channel | 0.400 |

| Cytochrome P450 | 0.400 |

Quantum Chemical Calculations and Spectroscopic Simulations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and geometric properties of molecules like "this compound".

DFT methods are widely used to optimize the molecular geometry and calculate the vibrational frequencies of piperidine derivatives. researchgate.net These calculations can accurately predict bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. sci-hub.seresearchgate.net For instance, in related 2,6-bis(4-fluorophenyl)piperidin-4-one structures, the piperidine ring is shown to adopt a chair conformation. researchgate.net

Furthermore, DFT is employed to analyze the electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sci-hub.se The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the compound. sci-hub.se Vibrational analysis through DFT can also be used to interpret experimental infrared (IR) and Raman spectra, allowing for the assignment of characteristic vibrational modes. nih.gov

Medicinal Chemistry and Drug Discovery Implications of 4 Bis 4 Fluorophenyl Methylene Piperidine

Role of 4-(Bis(4-fluorophenyl)methylene)piperidine as a Lead Compound for Therapeutic Development

The this compound core is a key pharmacophore found in a variety of biologically active molecules, most notably those targeting the dopamine (B1211576) transporter (DAT). The DAT is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Dysregulation of this process is implicated in several neuropsychiatric disorders, including psychostimulant use disorders. nih.govresearchgate.net

Compounds derived from this scaffold have shown promise as "atypical" DAT inhibitors. Unlike typical DAT inhibitors such as cocaine, which block dopamine reuptake and can lead to abuse, atypical inhibitors are thought to bind to a different conformational state of the transporter. nih.gov This alternative binding mode is believed to result in a pharmacological profile with reduced abuse liability, making these compounds attractive candidates for the development of medications to treat substance use disorders. nih.govnih.gov

The development of analogs based on the this compound structure has been a focal point of research aimed at improving affinity, selectivity, and metabolic stability. For instance, modifications to the piperidine (B6355638) ring and the introduction of various substituents have led to the identification of lead compounds with high affinity for the DAT and significant selectivity over other monoamine transporters like the serotonin (B10506) transporter (SERT). nih.govnih.gov The versatility of this chemical scaffold allows for systematic modifications to fine-tune its pharmacological properties, establishing it as a valuable starting point for the discovery of new therapeutic agents.

Rational Drug Design Strategies Derived from Structure-Activity Relationship Findings

Structure-activity relationship (SAR) studies on derivatives of this compound have provided crucial insights for rational drug design. These studies have systematically explored how modifications to different parts of the molecule influence its binding affinity and selectivity for the dopamine transporter.

One key area of modification has been the piperidine nitrogen. The nature of the substituent at this position has been shown to be a critical determinant of DAT affinity. nih.gov For example, the replacement of a piperazine (B1678402) ring in earlier lead compounds with a piperidine moiety in newer analogs has been shown to improve metabolic stability, a significant hurdle in drug development. nih.govnih.gov

Furthermore, alterations to the bis(4-fluorophenyl)methyl group have been investigated. The presence of the two fluorine atoms on the phenyl rings is often crucial for high-affinity binding. The exploration of bioisosteric replacements for the terminal phenyl moiety has also been a strategy to understand the structural requirements for optimal interaction with the DAT. nih.gov

The following table summarizes the structure-activity relationships for a series of analogs, highlighting the impact of different substituents on DAT binding affinity.

| Compound ID | N-Substituent | DAT Ki (nM) | SERT/DAT Selectivity |

| JJC8-091 | (2-hydroxypropyl)piperazin-1-yl)ethyl)sulfinyl | 230 | 180-fold |

| JJC8-088 | (2-(methylamino)ethyl)sulfinyl | 2.60 | >4,885-fold |

| JJC8-089 | (2-(ethylamino)ethyl)sulfinyl | 37.8 | 320-fold |

| Analog 7 | 4-aminopiperidin-1-yl)ethyl)sulfinyl | 50.6 | - |

| Analog 21b | 4-(methylamino)piperidin-1-yl)ethyl)sulfinyl | 77.2 | - |

| Analog 33 | 4-(dimethylamino)piperidin-1-yl)ethyl)sulfinyl | 30.0 | - |

Data sourced from multiple studies focusing on DAT inhibitors. nih.gov

These SAR findings have enabled a more rational approach to drug design, allowing medicinal chemists to strategically modify the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties. Molecular modeling studies have further aided in understanding how these compounds interact with the DAT, predicting binding modes that favor an inward-facing conformation of the transporter, which is characteristic of atypical inhibitors. nih.govnih.gov

Development of Novel Pharmacological Tools for Neurobiological Research

The development of potent and selective ligands for neuroreceptors and transporters is essential for advancing our understanding of brain function and disease. The this compound scaffold has been instrumental in the creation of such pharmacological tools.

Derivatives of this compound have been developed as high-affinity radioligands for positron emission tomography (PET) imaging of the dopamine transporter in the living brain. These tools allow researchers to non-invasively study the distribution and density of DAT in both healthy individuals and in patients with neuropsychiatric disorders.

Moreover, the atypical DAT inhibitors derived from this scaffold serve as valuable research tools to investigate the neurobiological mechanisms underlying psychostimulant addiction. nih.gov By providing compounds that can modulate dopamine signaling without the reinforcing effects of drugs like cocaine, researchers can dissect the complex pathways involved in drug abuse and develop more effective therapeutic interventions. The availability of a diverse range of analogs with varying affinities and selectivities allows for a systematic exploration of the role of the dopamine transporter in various physiological and pathological processes. nih.govnih.gov

Conclusion and Future Directions in Research

Synthesis of Key Academic Findings on 4-(Bis(4-fluorophenyl)methylene)piperidine

This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry primarily as a versatile synthetic intermediate. Its core structure, featuring a piperidine (B6355638) ring and two fluorophenyl groups, serves as a crucial building block for a range of pharmacologically active molecules.

Key findings from various studies highlight its integral role in the synthesis of more complex compounds. For instance, it is a recognized precursor in the preparation of Fluspirilene, a long-acting antipsychotic drug. The synthesis of 4-[bis(4-fluorophenyl)methylene]piperidine itself can be achieved through methods such as the hydrogenation of 4-[bis(4-fluorophenyl)methylene]-1-(phenylmethyl)piperidine using a rhodium-on-charcoal catalyst. prepchem.com

Derivatives of this compound have been extensively explored for their potential therapeutic applications. Research has demonstrated that modifications to the piperidine nitrogen allow for the introduction of various substituents, leading to compounds with diverse pharmacological profiles. These derivatives have been investigated for their activity as atypical dopamine (B1211576) transporter (DAT) inhibitors, which have shown potential in preclinical models for psychostimulant use disorders. nih.govresearchgate.netnih.gov The bis(4-fluorophenyl)methyl moiety is a common feature in many of these derivatives, suggesting its importance for their biological activity.

Identification of Unaddressed Research Questions and Emerging Investigative Avenues

Despite the progress made in understanding the synthetic utility and pharmacological potential of this compound derivatives, several research questions remain unanswered, opening up new avenues for investigation.

One major area for future research is the exploration of novel synthetic methodologies to access this core structure and its analogues with greater efficiency and stereocontrol. While existing synthetic routes are established, the development of more sustainable and atom-economical methods would be highly beneficial.

Furthermore, the full spectrum of the pharmacological activities of derivatives remains to be elucidated. Current research has largely focused on their effects on the dopamine transporter. nih.govresearchgate.netnih.gov Future studies could explore their interactions with other neurotransmitter transporters, receptors, and enzymes to identify new therapeutic targets. For example, related structures containing the bis(4-fluorophenyl)methyl moiety have been investigated for their effects on the serotonin (B10506) transporter (SERT) and as cannabinoid CB1 receptor inverse agonists. nih.govossila.com A systematic investigation into the structure-activity relationships (SAR) of a broader range of derivatives could uncover compounds with improved potency, selectivity, and pharmacokinetic properties.

Another emerging avenue is the investigation of the metabolic fate of these compounds. A deeper understanding of their metabolic pathways is crucial for the development of drug candidates with improved stability and safety profiles. Studies on the metabolic stability of related compounds have shown that bioisosteric replacement of certain moieties can lead to significant improvements. nih.govresearchgate.net

Finally, the precise mechanism of action by which atypical DAT inhibitors based on this scaffold exert their effects is not fully understood. researchgate.net Further research is needed to clarify how they interact with the dopamine transporter at a molecular level and why they exhibit a behavioral profile distinct from typical DAT inhibitors like cocaine. nih.gov

Broader Impact on Chemical Biology, Neuropharmacology, and Pharmaceutical Sciences

The study of this compound and its derivatives has significant implications for several scientific disciplines.

In chemical biology , this compound serves as a valuable tool for designing and synthesizing chemical probes to study the function of the dopamine transporter and other neuronal targets. These probes can help to unravel the complex mechanisms underlying dopaminergic neurotransmission and its dysregulation in various neurological and psychiatric disorders.

In neuropharmacology , the development of atypical DAT inhibitors based on this scaffold represents a promising strategy for treating psychostimulant use disorders. nih.govresearchgate.net These compounds have the potential to be effective medications with a lower risk of abuse compared to traditional stimulants. The exploration of their unique pharmacological profiles could lead to new insights into the neurobiology of addiction and other dopamine-related conditions.

In the pharmaceutical sciences , this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The ongoing research into its derivatives contributes to the discovery and development of new drug candidates for a variety of diseases. The insights gained from SAR and metabolic studies can guide the design of future medications with enhanced efficacy and safety. The versatility of this chemical scaffold ensures its continued importance in the quest for novel therapeutics.

Q & A

Q. What are the recommended synthetic routes for 4-(Bis(4-fluorophenyl)methylene)piperidine, and how do reaction conditions influence yield and purity?

Methodological Answer : The synthesis of piperidine derivatives typically involves condensation or substitution reactions. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via nucleophilic substitution under alkaline conditions (e.g., using triethylamine) . Reaction parameters such as solvent polarity (e.g., dichloromethane vs. methanol), temperature, and stoichiometric ratios of reactants critically impact yield. For instance, excessive base can lead to side reactions (e.g., over-sulfonylation), reducing purity . Post-synthesis purification via column chromatography or recrystallization is essential, with yields often ranging from 60–85% depending on scale .

Q. How can researchers ensure structural fidelity and purity during characterization?